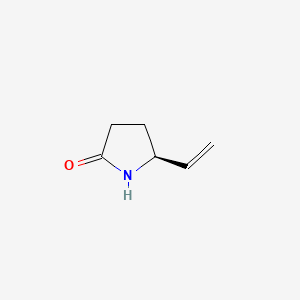

(S)-5-Vinylpyrrolidin-2-one

Description

BenchChem offers high-quality (S)-5-Vinylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Vinylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5S)-5-ethenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDXEVJHXWJAE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93288-23-4 | |

| Record name | 5-Vinyl-2-pyrrolidinone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093288234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-VINYL-2-PYRROLIDINONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41789TBS3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance As a Chiral Building Block and Monomer

The significance of (S)-5-vinylpyrrolidin-2-one in organic chemistry stems primarily from its dual functionality as a chiral building block and a monomer. ontosight.aiambeed.com As a chiral building block, its stereochemically defined center is crucial for the synthesis of complex, enantiomerically pure molecules. ambeed.com This is of paramount importance in pharmaceutical research and development, where the biological activity of a drug is often dependent on its specific stereoisomer. The pyrrolidinone core is a prevalent motif in many biologically active compounds. nih.gov The vinyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more intricate molecular architectures. ontosight.ai For instance, it can participate in reactions such as hydroboration-oxidation, epoxidation, and ozonolysis to introduce new functional groups.

The presence of the vinyl group also allows (S)-5-vinylpyrrolidin-2-one to act as a monomer in polymerization reactions. ontosight.aichembk.com This leads to the formation of chiral polymers with potentially unique properties and applications in materials science. ontosight.aiontosight.ai These polymers can be used in areas such as chiral chromatography, as supports for asymmetric catalysts, or in the development of specialized biomaterials. ontosight.ai The related, though achiral, N-vinylpyrrolidone (NVP) is a well-known monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with widespread applications in the pharmaceutical and cosmetic industries. researchgate.netwikipedia.org The incorporation of the chirality and the specific functionality of the (S)-5-vinylpyrrolidin-2-one monomer offers a pathway to novel polymers with tailored properties. researchgate.net

Historical Development of Synthetic Methodologies for Enantiopure Pyrrolidin 2 Ones

The development of synthetic routes to enantiopure pyrrolidin-2-ones, particularly those substituted at the 5-position, has been a long-standing area of interest in organic synthesis. A significant portion of these methodologies leverages the "chiral pool," utilizing readily available, enantiopure starting materials from nature.

A cornerstone in this field has been the use of L-glutamic acid. researchgate.net This amino acid provides a straightforward entry to the (S)-pyrrolidinone skeleton. The synthesis typically involves the reduction of the carboxylic acid functionality of pyroglutamic acid (derived from glutamic acid) to an alcohol, which can then be further manipulated to introduce the desired substituent at the 5-position. researchgate.net For the synthesis of (S)-5-vinylpyrrolidin-2-one, this might involve the conversion of the alcohol to a leaving group, followed by elimination, or a Wittig-type reaction on an aldehyde derived from the alcohol. researchgate.net

Another classical approach involves the asymmetric modification of achiral pyrrolidinone precursors. This can be achieved through the use of chiral auxiliaries, which temporarily attach to the molecule, direct a stereoselective reaction, and are subsequently removed. While effective, this approach can be atom-uneconomical due to the stoichiometric use of the auxiliary.

More recent advancements have focused on catalytic asymmetric methods. These include transition-metal catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation, and organocatalysis. rcsi.com For example, proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including those that can be used to construct chiral pyrrolidine (B122466) rings. rcsi.com

Enzymatic kinetic resolution has also proven to be a powerful tool for obtaining enantiopure pyrrolidinones. nih.govmdpi.com In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.govmdpi.com For instance, lipases can be used to selectively acylate one enantiomer of a racemic alcohol precursor to a pyrrolidinone. gsartor.orgsemanticscholar.org

A comparison of these general approaches is summarized in the table below:

| Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials like L-glutamic acid. researchgate.net | Direct access to specific enantiomers, often with well-established procedures. researchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Can provide high levels of stereocontrol for a wide range of reactions. |

| Catalytic Asymmetric Synthesis | Employs a catalytic amount of a chiral transition-metal complex or an organocatalyst. rcsi.com | High atom economy, potential for high enantioselectivity. rcsi.com |

| Enzymatic Kinetic Resolution | An enzyme selectively transforms one enantiomer of a racemic mixture. nih.govmdpi.com | High enantioselectivity under mild reaction conditions. nih.govmdpi.com |

Overview of Current Research Trajectories and Academic Relevance

Total Synthesis Approaches to Enantiopure (S)-5-Vinylpyrrolidin-2-one

Total synthesis provides a direct pathway to enantiomerically pure (S)-5-Vinylpyrrolidin-2-one, leveraging established stereocenters from natural products or creating them through catalyzed reactions.

Chiral Pool Synthesis from Readily Available Precursors

The chiral pool approach is a prominent strategy for synthesizing the (S)-enantiomer of 5-vinylpyrrolidin-2-one, utilizing naturally occurring chiral molecules as starting materials. tcichemicals.commdpi.com L-glutamic acid is a frequently employed precursor due to its inherent stereochemistry, which sets the absolute configuration at the C5 position of the target lactam. researchgate.netbeilstein-journals.org

One established route begins with the conversion of L-glutamic acid to (S)-5-carbethoxy-2-pyrrolidinone. researchgate.net This intermediate is then reduced, for example with Lithium borohydride (B1222165) (LiBH₄), to yield (S)-5-(hydroxymethyl)-2-pyrrolidinone. researchgate.net This alcohol serves as a branching point for various synthetic transformations to install the vinyl group. A particularly efficient synthesis of the anticonvulsant vigabatrin, which involves (S)-5-Vinylpyrrolidin-2-one as an intermediate, starts from L-glutamic acid and proceeds through the key intermediate (S)-2-oxopyrrolidine-5-carboxaldehyde. researchgate.net

An alternative chiral pool strategy involves the use of (S)-5-oxo-2-pyrrolidine-acetonitrile, also derivable from L-glutamic acid. google.com This precursor undergoes a three-step sequence to furnish the target compound:

Reductive Amination : Reaction with hydrogen and dimethylamine (B145610) in the presence of a palladium catalyst forms (S)-N,N-Dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine. google.com

Oxidation : The resulting tertiary amine is oxidized, typically with hydrogen peroxide, to its corresponding N-oxide derivative. google.com

Pyrolysis : The N-oxide undergoes pyrolysis via a Cope elimination reaction at elevated temperatures (140–185°C) to yield (S)-5-Vinylpyrrolidin-2-one. google.com

The following table summarizes key precursors from the chiral pool used in these syntheses.

| Precursor | Starting Material | Key Transformation | Reference |

| (S)-5-Carbethoxy-2-pyrrolidinone | L-Glutamic Acid | Reduction to aldehyde, then vinylation | researchgate.net |

| (S)-5-Oxo-2-pyrrolidine-acetonitrile | L-Glutamic Acid | Reductive amination followed by Cope elimination | google.com |

| L-Pyroglutamic Acid | L-Glutamic Acid | Serves as a common starting point for various derivatives | researchgate.net |

Asymmetric Catalysis in Pyrrolidin-2-one Ring Formation

Asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidin-2-one scaffold, creating the stereocenter during the ring-forming step. These methods often involve organocatalysis or transition-metal catalysis. researchgate.netnih.gov

Organocatalytic approaches frequently utilize proline and its derivatives to catalyze reactions like aza-Michael/aldol domino reactions. researchgate.net For instance, the reaction of α-ketoamides with α,β-unsaturated aldehydes can produce functionalized pyrrolidin-2-ones with high diastereoselectivity (>20:1) and good to excellent enantioselectivity (60-96% ee). researchgate.net While not directly yielding the 5-vinyl derivative, these methods establish the crucial C5 stereocenter, which can then be elaborated to the vinyl group.

Transition-metal catalysis, particularly with copper, rhodium, and palladium, is also widely used for the asymmetric synthesis of pyrrolidines. mdpi.comorganic-chemistry.org Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes, catalyzed by chiral copper(I) or silver(I) complexes, can produce highly substituted pyrrolidines with excellent control over multiple stereocenters. mdpi.comorganic-chemistry.org These strategies provide access to the core ring structure, which would require subsequent functional group manipulation to arrive at (S)-5-Vinylpyrrolidin-2-one.

| Catalytic System | Reaction Type | Stereoselectivity | Reference |

| Proline-based Organocatalyst | Aza-Michael/Aldol Domino | High dr (>20:1), Good-Excellent ee (60-96%) | researchgate.net |

| BINOL-Phosphoric Acid | Cascade Aza-Michael–Aldol | High ee (90–95%), Excellent dr (>20:1) | researchgate.net |

| Cu(I)/(R)-DTBM-Segphos | 1,3-Dipolar Cycloaddition | High dr, Excellent ee | mdpi.com |

Enantioselective Methodologies for C5-Vinyl Group Installation

Installing the vinyl group at the C5 position of a pre-formed lactam ring is a critical step that must be executed with high stereocontrol. Several methods have been developed to achieve this.

One effective method is the addition of a vinyl nucleophile, such as vinyl magnesium bromide, to a C5-electrophile, typically an aldehyde. A notable example is the vinylation of 5-ethoxy-2-pyrrolidinone, which proceeds in the presence of potassium carbonate to give 5-vinyl-2-pyrrolidinone (B122288) in high yield (81%) without the need for chromatography, offering a safe and cost-effective approach. researchgate.net

Another strategy involves the stereoselective addition of vinyl Grignard to a chiral aldehyde precursor. In one study, an N-tosyl analogue of Garner's aldehyde underwent vinyl Grignard addition to give the desired product with a high anti-diastereoselectivity of 8.5:1. nih.gov This highlights the directing effect of the N-substituent on the stereochemical outcome.

A different approach involves the partial reduction of an ethynyl (B1212043) group. A C5-ethynyl-pyrrolidinone can be hydrogenated using a Lindlar catalyst (palladium on calcium carbonate) to produce the corresponding C5-vinyl-pyrrolidinone stereoselectively. tdx.cat

Precursor Design and Derivatization for Enhanced Stereocontrol

The design of the precursor molecule, particularly the choice of protecting groups, plays a crucial role in directing the stereochemical outcome of key reactions. nih.gov Strategic derivatization can significantly enhance stereocontrol, especially in reactions involving the installation of the C5-vinyl group.

A compelling example is seen in the nucleophilic addition of Grignard reagents to C5-formyl pyrrolidine (B122466) derivatives. Research has shown that the N-protecting group has a profound influence on the diastereoselectivity of the addition. The use of an N-Boc protecting group on a Garner's aldehyde-type precursor often results in lower selectivity. However, by switching to a more sterically demanding or electronically different group like an N-toluenesulfonamide (N-Tosyl), the diastereoselectivity can be dramatically improved. nih.gov The N-tosyl group effectively directs the incoming vinyl nucleophile to afford a significantly higher ratio of the desired anti-diastereomer. nih.gov

Similarly, in vinylogous Mukaiyama reactions used to form substituted pyrrolidin-2-ones, the use of electron-withdrawing nitrogen protecting groups such as Boc, Ts, and Cbz on the TBS-pyrrole precursor leads to high diastereo- and enantioselectivity. chim.it

| N-Protecting Group | Reaction Type | Diastereomeric Ratio (anti:syn) | Key Finding | Reference |

| N-Boc | Vinyl Grignard Addition | Lower selectivity | The standard protecting group provides a baseline for comparison. | nih.gov |

| N-Tosyl | Vinyl Grignard Addition | 8.5 : 1 | The sulfonamide group significantly enhances anti-diastereoselectivity. | nih.gov |

| Boc, Ts, Cbz | Vinylogous Mukaiyama Reaction | High (syn-selective, up to 99.5:0.5) | Electron-withdrawing groups promote high stereoselectivity. | chim.it |

Optimization of Reaction Conditions and Yields in (S)-5-Vinylpyrrolidin-2-one Synthesis

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential for maximizing yields and stereoselectivity. researchgate.netnih.gov For the synthesis of (S)-5-Vinylpyrrolidin-2-one and its precursors, several optimization studies have been reported.

In the Cope elimination route, temperature is a critical parameter. The pyrolysis of the N-oxide precursor is typically performed under vacuum, with the optimal bath temperature for distillation of the product being around 150-160°C. google.com

Solvent choice and temperature also play a key role in cyclization reactions. In one study on the synthesis of related pyrrolo[1',2':2,3]imidazo[1,5-a]indoles, a solvent screen revealed that a 1:1 mixture of MeCN/THF was optimal for solubility and reactivity. semanticscholar.org Furthermore, increasing the temperature from room temperature to 70°C dramatically reduced the reaction time from 72 hours to 8 hours while maintaining a high yield (80-81%). semanticscholar.org

The development of continuous-flow processes represents another frontier in reaction optimization. Compared to batch reactions, flow chemistry can offer improved control over reaction parameters, potentially leading to higher yields and selectivity, as well as easier scalability. unife.it For instance, optimizing parameters like flow rate, temperature, and solvent composition in a continuous-flow setup can lead to improved diastereoselectivity compared to batch conditions. unife.it

| Parameter Optimized | Reaction | Conditions Varied | Optimal Result | Reference |

| Temperature | Cope Elimination | 140-185°C | 150-160°C for distillation | google.com |

| Solvent & Temperature | Annulation Reaction | Solvent, Temp (rt to 70°C) | MeCN/THF (1:1), 70°C, 8h (81% yield) | semanticscholar.org |

| Reagent | Vinylation | Grignard initiator vs. K₂CO₃ | K₂CO₃ is safer and cost-effective | researchgate.net |

Mechanistic Investigations of Stereoselective Formation Pathways

Understanding the mechanisms that govern stereoselective formation is fundamental to designing more efficient synthetic routes. nih.gov The stereochemical outcome in the synthesis of (S)-5-Vinylpyrrolidin-2-one is dictated by the specific pathway of the key bond-forming reactions.

In chiral pool syntheses, the mechanism is one of substrate control . The pre-existing stereocenter from L-glutamic acid dictates the facial selectivity of subsequent transformations, ensuring the formation of the (S)-enantiomer. Racemization is avoided under the described synthetic conditions. researchgate.net

For reactions involving asymmetric catalysis , the mechanism of stereocontrol is rooted in the interaction between the substrate and the chiral catalyst. In organocatalysis using bifunctional catalysts, such as those derived from proline or diamines, non-covalent interactions like hydrogen bonding are crucial. acs.org These interactions create a rigid, ordered transition state that directs the electrophile to a specific face of the nucleophile, thereby controlling the enantioselectivity. acs.org DFT calculations are often employed to model these transition states and elucidate the origin of stereocontrol. acs.org

In the stereoselective installation of the vinyl group via nucleophilic addition to a C5-aldehyde, the stereochemical outcome is often explained by models like the Felkin-Anh or Cram-chelation model . The high anti-diastereoselectivity observed with an N-tosyl precursor, for example, is attributed to the stereodirecting effect of the sulfonamide group, which likely participates in a chelation-controlled transition state with the metal cation of the Grignard reagent, or exerts a strong steric influence that blocks one face of the carbonyl group. nih.gov

Reactions Involving the Vinyl Moiety

The vinyl group of (S)-5-Vinylpyrrolidin-2-one is susceptible to a variety of reactions typical of alkenes, including additions, cycloadditions, and metathesis. The outcomes of these reactions, particularly in terms of regioselectivity and stereoselectivity, are of significant interest for the synthesis of complex molecules.

Addition Reactions: Regio- and Stereoselectivity

Addition reactions to the vinyl group of (S)-5-Vinylpyrrolidin-2-one can proceed via different mechanisms, leading to a variety of products. The regioselectivity of these additions, meaning which atom of the double bond the new substituent attaches to, is a key consideration. masterorganicchemistry.comucalgary.ca Similarly, stereoselectivity, which dictates the spatial arrangement of the newly formed bonds, is crucial, especially given the chiral nature of the starting material. masterorganicchemistry.comkhanacademy.org

For instance, the addition of a reagent H-X across the double bond can, in principle, yield two regioisomers. masterorganicchemistry.com The "Markovnikov" rule generally predicts that the hydrogen atom will add to the carbon with more hydrogen atoms, while "anti-Markovnikov" addition follows the opposite regiochemistry. masterorganicchemistry.com The specific conditions and reagents employed will determine the observed regioselectivity. masterorganicchemistry.comucalgary.ca

Stereoselectivity in these reactions can be categorized as syn-addition, where both new bonds form on the same face of the alkene, or anti-addition, where they form on opposite faces. ucalgary.ca The inherent chirality of (S)-5-Vinylpyrrolidin-2-one can influence the stereochemical outcome of these additions, potentially favoring the formation of one diastereomer over another.

A notable application of addition reactions is the catalytic asymmetric oxidation of the vinyl group. For example, polymers derived from N-vinylpyrrolidinones with a chiral center at the C5 position have been used to stabilize bimetallic nanoclusters (e.g., Pd/Au) for the asymmetric dihydroxylation of alkenes. nih.govnih.govacs.org These reactions can produce dihydroxylated products with high enantiomeric excess (>93% ee). nih.govacs.org

Cycloaddition Reactions and Heterocycle Annulation

The vinyl group of (S)-5-Vinylpyrrolidin-2-one can participate in cycloaddition reactions, where it reacts with another unsaturated molecule to form a cyclic adduct. These reactions are powerful tools for constructing complex ring systems. A common example is the [3+2] cycloaddition, which can be used to synthesize five-membered rings. pku.edu.cnmdpi.com For instance, the reaction of vinylcyclopropanes with other reagents can lead to the formation of bicyclic systems containing cyclopentane (B165970) rings. pku.edu.cn

Another important class of cycloadditions is the [5+2] cycloaddition, which is utilized to form seven-membered rings. rsc.org Rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been developed to construct eight-membered carbocycles. pku.edu.cn Furthermore, cobalt-catalyzed [5+1] cycloadditions of vinylcyclopropanes and vinylidenes provide access to six-membered rings. nih.govnih.gov

These cycloaddition strategies are valuable for the synthesis of polycyclic compounds, including natural products and their analogs. pku.edu.cn The stereochemistry of the starting (S)-5-Vinylpyrrolidin-2-one can play a crucial role in controlling the stereochemical outcome of these cycloadditions.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by metal complexes, typically containing ruthenium or molybdenum. libretexts.org This reaction can be applied to (S)-5-Vinylpyrrolidin-2-one for various transformations, such as ring-closing metathesis (RCM) if another alkene is present in the molecule, or cross-metathesis with another olefin.

The mechanism of olefin metathesis generally involves the formation of a metal-alkylidene (metal carbene) species, which then undergoes a [2+2] cycloaddition with an alkene to form a metallacyclobutane intermediate. libretexts.org This intermediate can then fragment in a retro-[2+2] manner to generate new alkenes. libretexts.org The reaction is often driven by the formation of a volatile byproduct like ethylene, which shifts the equilibrium. libretexts.org

While specific examples of olefin metathesis directly on (S)-5-Vinylpyrrolidin-2-one are not extensively detailed in the provided search results, the general principles of this reaction are well-established and applicable. The use of chiral catalysts, such as certain Schrock-Hoveyda catalysts, can enable enantioselective metathesis reactions. libretexts.org

Reactions of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring in (S)-5-Vinylpyrrolidin-2-one is a lactam, a cyclic amide, and exhibits reactivity characteristic of this functional group. Reactions can occur at the nitrogen atom, the carbonyl carbon, and the α-carbons.

Functionalization and Derivatization at Nitrogen and Carbon Centers

The nitrogen atom of the pyrrolidin-2-one ring can be functionalized through various reactions. For instance, N-vinylpyrrolidone can undergo radical polymerization, and the use of specific chain transfer agents can introduce functional groups at the terminus of the polymer chain. mdpi.com End-functionalized poly(vinylpyrrolidone) has been synthesized for applications such as ligand display. nih.gov

Functionalization at the carbon centers of the pyrrolidin-2-one ring is also possible. Methods for the synthesis of 2-mono- and 2,5-di-functionalized pyrrolidin-1-oxyl spin labels have been described. rsc.org Furthermore, pyrrolidin-2-ones can be synthesized through methods like the 5-endo-trigonal radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. rsc.org A variety of synthetic methods exist for creating substituted pyrrolidines and pyrrolidinones. nih.govorganic-chemistry.org

The following table summarizes some examples of functionalization reactions on the pyrrolidinone ring system:

| Reaction Type | Reagents and Conditions | Product Type |

| Radical Polymerization | N-vinyl-2-pyrrolidone, sulfanylethanoic acid, 2,2'-azobisisobutyronitrile | Carboxyl-containing telechelics |

| N-Heterocyclization | Primary amines, diols, Cp*Ir complex | Five-, six-, and seven-membered cyclic amines |

| Intermolecular Michael Addition | Nitroethene derivatives, substituted acetate (B1210297) Michael donors | 3,4-Disubstituted pyrrolidin-2-ones |

Ring-Opening and Rearrangement Reactions

The lactam ring of (S)-5-Vinylpyrrolidin-2-one can be opened under certain conditions. For example, heating (S)-5-vinyl-2-pyrrolidinone with 5% aqueous hydrochloric acid results in the hydrolysis of the lactam to form the corresponding amino acid, 4-amino-5-hexenoic acid. google.com This reaction proceeds through the formation of an acid addition salt. google.com

Rearrangement reactions of the pyrrolidine skeleton can also occur. For example, a photo-promoted ring contraction of pyridines with silylborane can lead to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate. nih.gov

The following table provides an example of a ring-opening reaction:

| Reactant | Reagents and Conditions | Product |

| (S)-5-Vinyl-2-pyrrolidinone | 5% aqueous HCl, 95°C | 4-Amino-5-hexenoic acid |

Chemoselectivity in Multi-functionalized Systems

The presence of both a nucleophilic/basic lactam nitrogen (after deprotonation) and an electrophilic carbonyl carbon, alongside the reactive π-system of the vinyl group, presents a classic case for studying chemoselectivity. In multi-step syntheses, it is often desirable to selectively functionalize one part of the molecule without affecting the other. The reactivity of (S)-5-vinylpyrrolidin-2-one is dominated by the chemistry of its vinyl group, which can participate in a variety of addition and cycloaddition reactions. The lactam moiety is comparatively stable, typically requiring harsh conditions for reactions like hydrolysis or reduction. This difference in reactivity allows the vinyl group to be targeted selectively.

Addition Reactions at the Vinyl Group

The vinyl group of (S)-5-vinylpyrrolidin-2-one is susceptible to electrophilic addition reactions. A key example is the selective bromination of the double bond. This transformation proceeds without affecting the lactam ring, demonstrating high chemoselectivity. The resulting dibromoethyl derivative can then be used in subsequent transformations, such as elimination reactions to form an ethynyl group.

A specific example involves the reaction of (R)-5-vinyl-2-pyrrolidinone, the enantiomer of the title compound, with bromine in carbon tetrachloride. google.com This reaction yields the corresponding (R)-5-(1',2'-dibromoethyl)-2-pyrrolidinone. The subsequent treatment of this intermediate with a strong base like potassium tert-butoxide leads to a double dehydrobromination, affording (R)-5-ethynyl-2-pyrrolidinone. This two-step process highlights how the vinyl group's reactivity can be harnessed to introduce new functionality. google.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| (R)-5-Vinyl-2-pyrrolidinone | 1. Br2 in CCl4 2. Potassium tert-butoxide in THF | (R)-5-Ethynyl-2-pyrrolidinone | Electrophilic Addition / Elimination | google.com |

Cycloaddition Reactions

The vinyl group also serves as a 2π component in various cycloaddition reactions, enabling the construction of new ring systems. While specific examples for (S)-5-vinylpyrrolidin-2-one are not extensively documented in dedicated studies, its reactivity can be inferred from the well-established chemistry of other vinyl-substituted compounds. These reactions are prime examples of chemoselectivity, as they form new carbon-carbon bonds exclusively at the vinyl position.

[5+2] Cycloadditions: Vinylcyclopropanes are known to participate in [5+2] cycloadditions to form seven-membered rings. wikipedia.org While (S)-5-vinylpyrrolidin-2-one is not a vinylcyclopropane (B126155) itself, its vinyl group can react as the 2π component with a 5π partner, such as an oxidopyrylium ylide, to construct complex bicyclic systems. nih.gov

[3+2] Cycloadditions: This type of reaction, also known as dipolar cycloaddition, typically involves a 1,3-dipole reacting with a dipolarophile (the vinyl group in this case) to form a five-membered ring. libretexts.org This provides a powerful method for synthesizing heterocyclic systems attached to the pyrrolidinone core.

[2+2] Cycloadditions: Photoinduced [2+2] cycloadditions between two alkenes can form cyclobutane (B1203170) rings. libretexts.org Similarly, the reaction of a vinyl group with a ketene (B1206846) can yield a cyclobutanone (B123998) derivative under thermal conditions. libretexts.org These reactions would selectively engage the vinyl group of (S)-5-vinylpyrrolidin-2-one.

Michael-type Additions

In standard Michael additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The vinyl group in (S)-5-vinylpyrrolidin-2-one is not conjugated with the lactam carbonyl, making it a non-canonical Michael acceptor. However, its reactivity can be compared to that of vinylpyridines, where the nitrogen atom influences the electronic properties of the vinyl group, allowing them to act as effective acceptors in conjugate additions. nih.gov The addition of soft nucleophiles, such as thiols or certain carbon nucleophiles, could potentially be directed to the vinyl group, especially with appropriate catalytic activation, leading to the formation of a new C-S or C-C bond at the β-position to the pyrrolidinone ring. This selective reaction would produce a functionalized ethyl side chain while preserving the lactam structure.

Applications of S 5 Vinylpyrrolidin 2 One in Asymmetric Synthesis

(S)-5-Vinylpyrrolidin-2-one as a Chiral Auxiliary or Ligand Scaffold

The inherent chirality of (S)-5-Vinylpyrrolidin-2-one allows it to function effectively as a chiral auxiliary. In this role, the compound is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved. Its pyrrolidinone ring provides a well-defined steric environment that influences the facial selectivity of reactions on the attached substrate.

Furthermore, the (S)-5-Vinylpyrrolidin-2-one framework serves as a foundational scaffold for the construction of more elaborate chiral ligands. The design of novel and efficient chiral ligands is a cornerstone of asymmetric catalysis. ucd.iewiley.com The pyrrolidinone structure can be chemically modified, for instance, by functionalizing the nitrogen atom or the vinyl group, to create bidentate or polydentate ligands capable of coordinating with transition metals. These resulting metal-ligand complexes can then catalyze a wide array of asymmetric reactions, transferring the chirality of the ligand scaffold to the reaction products with high efficiency. For example, chiral protecting groups derived from amino acids have been attached to the pyrrolidinone nitrogen to act as chiral auxiliaries in palladium-catalyzed cyclization reactions, influencing the diastereoselectivity of the process. semanticscholar.org

Role in the Enantioselective Synthesis of Complex Organic Molecules

The utility of (S)-5-Vinylpyrrolidin-2-one extends to its role as a key starting material or intermediate in the multi-step synthesis of complex and biologically significant organic molecules.

(S)-5-Vinylpyrrolidin-2-one is most notably recognized as a crucial intermediate in the synthesis of Vigabatrin, an antiepileptic drug. Vigabatrin, also known as γ-vinyl-GABA, functions as an irreversible inhibitor of the enzyme GABA transaminase (GABA-T). newdrugapprovals.orgkoreascience.kr The pharmacological activity resides specifically in the (S)-enantiomer. researchgate.net Therefore, an enantioselective synthesis is essential, and (S)-5-Vinylpyrrolidin-2-one provides a direct route to the desired stereoisomer.

The synthesis involves the acid-catalyzed hydrolysis of the lactam ring in (S)-5-Vinylpyrrolidin-2-one. This ring-opening reaction yields (S)-4-amino-5-hexenoic acid, which is the chemical structure of Vigabatrin. The stereocenter from the starting material is retained throughout this transformation, ensuring the final product has the correct absolute configuration.

| Synthetic Route to (S)-Vigabatrin | |

| Starting Material | (S)-5-Vinylpyrrolidin-2-one |

| Key Transformation | Acid-Catalyzed Hydrolysis (Lactam Ring Opening) |

| Reaction Conditions | 5% aqueous hydrochloric acid, 95–100°C. |

| Product | (S)-4-amino-5-hexenoic acid (Vigabatrin) |

| Significance | Retains the (S)-stereochemistry required for pharmacological activity. researchgate.net |

This efficient pathway highlights the importance of (S)-5-Vinylpyrrolidin-2-one as a valuable chiral building block in the pharmaceutical industry. The synthesis can be adapted to produce various analogues for further research and development. researchgate.net

Beyond pharmaceuticals like Vigabatrin, the (S)-5-Vinylpyrrolidin-2-one scaffold is instrumental in the synthesis of various chiral alkaloids and fragments of natural products. Alkaloids, a class of naturally occurring nitrogen-containing compounds, often exhibit significant biological activity. beilstein-journals.org The pyrrolidinone core is a common structural motif in many of these molecules. nih.gov

One notable application is in the synthesis of pyrrolizidine (B1209537) alkaloids. Chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-ones, derived from the parent (S)-lactam, can undergo radical-induced cyclization to produce chiral pyrrolizidin-2-ones with high diastereoselectivity. researchgate.net These bicyclic lactams are versatile intermediates that can be further reduced to access the core structures of naturally occurring pyrrolizidine alkaloids. researchgate.net Similarly, the pyrrolo[2,1-a]isoquinoline (B1256269) structure found in the alkaloid Crispine A contains a related pyrrolidinone core, and synthetic strategies often rely on building blocks that can establish the required stereochemistry. nih.govresearchgate.net

| Application in Alkaloid Synthesis | |

| Target Class | Pyrrolizidine Alkaloids |

| Key Intermediate | Chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-one |

| Key Reaction | Radical Cyclization (e.g., with tributyltin hydride and AIBN). researchgate.net |

| Product Skeleton | Chiral, non-racemic pyrrolizidin-2-one |

| Significance | Provides a diastereoselective route to the core structure of pyrrolizidine alkaloids. researchgate.net |

Development of Novel Chiral Ligands and Catalysts Incorporating the (S)-5-Vinylpyrrolidin-2-one Scaffold

A sophisticated application of (S)-5-Vinylpyrrolidin-2-one is its use as a monomer for creating novel chiral polymers that act as ligands or stabilizers in asymmetric catalysis. The development of such catalytic systems is a major focus of modern organic synthesis. wiley.comsnnu.edu.cn

Researchers have synthesized second-generation chiral-substituted poly-N-vinylpyrrolidinones (CSPVPs) through the free-radical polymerization of monomers derived from (S)-5-vinylpyrrolidin-2-one precursors. researchgate.netacs.org These chiral polymers serve as highly effective scaffolds for stabilizing metallic nanoclusters, such as those made from palladium/gold (Pd/Au) or copper/gold (Cu/Au). researchgate.netgoogle.com

The resulting polymer-nanocluster complexes function as robust and recyclable catalysts for a variety of enantioselective reactions. For instance, CSPVP-stabilized Pd/Au nanoclusters have been successfully employed in asymmetric oxidation reactions, including the challenging chemo-, regio-, and stereoselective oxidation of C-H bonds in complex natural products. researchgate.netgoogle.com The chiral environment created by the polymer scaffold effectively induces enantioselectivity in the catalytic process, demonstrating a powerful strategy for leveraging the chirality of the original (S)-5-vinylpyrrolidin-2-one building block on a macromolecular scale.

| Novel Catalytic System Components | |

| Chiral Monomer Precursor | Derivatives of (S)-5-Vinylpyrrolidin-2-one. researchgate.netacs.org |

| Polymer Scaffold | Chiral-Substituted Poly-N-vinylpyrrolidinone (CSPVP). researchgate.netgoogle.com |

| Catalytic Species | Bimetallic Nanoclusters (e.g., Pd/Au, Cu/Au). researchgate.net |

| Catalyst Type | Chiral Polymer-Stabilized Nanocluster Complex |

| Application | Enantioselective oxidation reactions (e.g., C-H oxidation). researchgate.netgoogle.com |

This approach represents a significant advancement, translating the molecular chirality of a simple lactam into a functional, heterogeneous catalyst with broad synthetic potential.

Polymerization and Copolymerization Research of S 5 Vinylpyrrolidin 2 One

Free Radical Polymerization Studies of (S)-5-Vinylpyrrolidin-2-one

Free radical polymerization is a fundamental technique for producing a wide variety of polymers. wikipedia.org Research into the polymerization of chiral vinylpyrrolidinones has utilized this method to synthesize novel chiral polymers. Specifically, second-generation chiral substituted poly-N-vinylpyrrolidinones (CSPVPs) have been created through the free-radical polymerization of complex monomers derived from natural sources like D-isoascorbic acid and D-ribose. nih.govnih.govnsf.govresearchgate.net

One such monomer, (3aS,6aS)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one, which features a C5-vinyl (ethenyl) group, has been successfully polymerized using both thermal and photochemical free-radical methods. nih.govnih.govnsf.gov These polymerizations are typically initiated by azobisisobutyronitrile (AIBN). nih.gov In the thermal process, the reaction is conducted at elevated temperatures (e.g., 70 °C) in a solvent like ethyl acetate (B1210297). nih.gov Alternatively, photopolymerization can be carried out at lower temperatures (e.g., 0 °C) under UV irradiation, offering a different kinetic profile. nih.gov These studies demonstrate the feasibility of using free-radical techniques to convert C5-vinylpyrrolidinone derivatives into chiral polymers. nih.govnih.govnsf.gov It has been noted that 5-Vinyl-2-pyrrolidinone (B122288) can serve as a precursor for polymers used in industrial applications like coatings and adhesives.

Table 1: Representative Conditions for Free Radical Polymerization of a C5-Ethenylpyrrolidinone Derivative

| Polymerization Method | Initiator | Monomer | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Thermal | AIBN (0.2 mol%) | (+)-10 | Ethyl Acetate | 70 °C | nih.gov |

Controlled Radical Polymerization (CRP) Techniques for (S)-5-Vinylpyrrolidin-2-one Monomers

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.govspecificpolymers.com These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis. wikipedia.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method based on a reversible halogen atom transfer catalyzed by a transition metal complex, typically copper-based. nih.govcmu.edumdpi.com This technique allows for the synthesis of well-defined polymers from a wide range of monomers. While ATRP has been extensively studied for many vinyl monomers, including the structurally related N-vinylpyrrolidone (NVP), specific studies detailing the ATRP of (S)-5-Vinylpyrrolidin-2-one are not prominent in the available literature. google.com The successful application of ATRP often requires careful optimization of the initiator, catalyst, ligand, and solvent system for each specific monomer. nih.govresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of monomers and functional groups. specificpolymers.commonash.edumdpi.com The process is controlled by a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, which mediates the polymerization to produce polymers with controlled molecular weights and narrow distributions. specificpolymers.comboronmolecular.com The selection of the appropriate RAFT agent is crucial and depends on the reactivity of the monomer. specificpolymers.com While RAFT has been successfully employed for the controlled polymerization of less-activated monomers like N-vinylpyrrolidone, detailed research on its specific application to (S)-5-Vinylpyrrolidin-2-one is not extensively documented in the surveyed literature. specificpolymers.comdiva-portal.org

Stereoregular Polymerization and Tacticity Control of Poly((S)-5-Vinylpyrrolidin-2-one)

The stereochemistry of a polymer chain, known as tacticity, plays a crucial role in determining its physical and chemical properties. osti.govnih.gov For polymers derived from chiral monomers like (S)-5-Vinylpyrrolidin-2-one, the inherent chirality of the monomer can influence the stereochemical arrangement of the polymer backbone during polymerization.

In the synthesis of chiral polymers from derivatives of 5-ethenylpyrrolidinone, the tacticity of the resulting polymer chain has been investigated using 13C NMR spectroscopy. nih.govnih.govnsf.govresearchgate.net The analysis of the polymer backbone's carbon signals in the NMR spectrum can provide information about the relative stereochemistry of adjacent chiral centers, revealing the degree of isotacticity (meso diads), syndiotacticity (racemo diads), or atacticity. osti.govkpi.ua For instance, studies of polymers derived from chiral N-vinylpyrrolidinone monomers have shown distinct signals in the α-CHN region of the 13C NMR spectrum, which can be correlated to the polymer chain tacticity. nih.gov While gaining precise control over tacticity in radical polymerization can be challenging, the use of a chiral monomer provides a pathway to potentially influence the stereoregularity of the final polymer. osti.gov

Synthesis of Chiral Poly((S)-5-Vinylpyrrolidin-2-one) and Copolymers with Defined Structures

The synthesis of chiral polymers from (S)-5-Vinylpyrrolidin-2-one and its derivatives is a key area of research aimed at producing materials with unique optical and chemical properties. nih.govnih.govnsf.gov Research has demonstrated the synthesis of second-generation chiral substituted polyvinylpyrrolidinones (CSPVPs) via the free-radical polymerization of chiral monomers derived from natural products. nih.gov

Specifically, enantiomeric vinyl lactams such as (3aR,6aR)- and (3aS,6aS)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one have been synthesized and subsequently polymerized. nih.govnih.govnsf.gov The synthesis of these monomers often involves multi-step chemical transformations starting from chiral precursors like D-isoascorbic acid or D-ribose. nih.govnsf.gov

In some synthetic strategies, a copolymer is first created to act as a "seed" for the subsequent polymerization of the main chiral monomer. For example, a small amount of a copolymer can be introduced into the polymerization mixture along with the chiral vinyl lactam and the initiator (AIBN) to facilitate the formation of the final chiral homopolymer under thermal conditions. nih.gov The resulting polymers possess high molecular weights, which have been characterized using High-Resolution Mass Spectrometry (HRMS). nih.govnih.govnsf.gov

Table 2: Examples of Synthesized Chiral Polymers from Vinylpyrrolidinone Derivatives

| Polymer Name | Monomer Precursor | Polymerization Type | Characterization Methods | Reference |

|---|---|---|---|---|

| (-)-1R | (3aR,6aR)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one | Free-radical | HRMS, 13C NMR, CD Spectra | nih.govnih.gov |

| (+)-1S | (3aS,6aS)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one | Free-radical | HRMS, 13C NMR, CD Spectra | nih.govnih.gov |

Exploration of Chiral Polymeric Materials with Specific Architectures

A primary motivation for synthesizing chiral polymers like poly((S)-5-Vinylpyrrolidin-2-one) is to create advanced functional materials with specific, three-dimensional architectures. google.com A significant application explored for these chiral polymers is in the field of nanotechnology, specifically as stabilizing agents for bimetallic nanoclusters. nih.govnih.govnsf.gov

The chiral polymers, synthesized from monomers like the 5-ethenylpyrrolidinone derivative, have been used to encapsulate and stabilize copper/gold (Cu/Au) and palladium/gold (Pd/Au) nanoclusters. nih.govnih.gov The resulting materials are complex architectures where the chiral polymer shell surrounds a metallic core. A key finding from this research is that the chirality of the polymer is transferred to the encapsulated nanoclusters. nih.govnih.govnsf.gov This is evidenced by Circular Dichroism (CD) spectroscopy, where the bimetallic nanoclusters stabilized by the enantiomeric polymers (+)-1S and (-)-1R show nearly mirror-imaged CD absorption bands. nih.govnih.gov

These chiral polymer-stabilized nanoclusters have been investigated as catalysts for chemo-, regio-, and stereoselective C-H group oxidation reactions on complex bioactive molecules, demonstrating their potential in asymmetric catalysis. nih.govnih.govresearchgate.net The specific architecture of the chiral polymer is crucial, as it creates a chiral environment around the catalytic metal surface, influencing the stereochemical outcome of the reactions. researchgate.netgoogle.com

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies of (S)-5-Vinylpyrrolidin-2-one Reactivity and Conformation

While specific computational studies on (S)-5-Vinylpyrrolidin-2-one are not extensively documented in public literature, the broader field of computational chemistry offers powerful tools to predict and understand its behavior. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in elucidating the structural and electronic properties of related pyrrolidinone systems. researchgate.netaip.orgaip.orgnih.govresearchgate.nettandfonline.com

Key Areas of Computational Investigation:

Reactivity and Mechanistic Insights: Computational models can map out reaction pathways, identify transition states, and calculate activation energies. This is particularly valuable for predicting the outcomes of polymerization reactions or its participation in asymmetric synthesis. DFT studies have been successfully used to unveil the mechanisms for stereospecific syntheses involving pyrrolidine (B122466) intermediates, rationalizing the stereochemical outcomes. acs.org

Hydrogen Bonding and Intermolecular Interactions: The lactam moiety of (S)-5-Vinylpyrrolidin-2-one is capable of forming hydrogen bonds. Computational studies on 2-pyrrolidone dimers have elucidated the nature, geometry, and energetics of these interactions. nih.gov Such insights are foundational for predicting its behavior in supramolecular assemblies and its properties as a solvent or a material component.

Polymer Simulation: Molecular dynamics simulations can model the structure and dynamics of polymers derived from (S)-5-Vinylpyrrolidin-2-one. aip.orgaip.org Simulations on the related poly(vinylpyrrolidone) (PVP) have provided insights into nanosegregation of side groups and main chains, which influences the material's bulk properties. aip.orgaip.org Applying these methods to a chiral polymer of (S)-5-Vinylpyrrolidin-2-one could predict its unique chiroptical and mechanical properties.

The table below summarizes the potential applications of computational methods in the study of (S)-5-Vinylpyrrolidin-2-one.

| Computational Method | Application for (S)-5-Vinylpyrrolidin-2-one | Reference Analogs |

| Density Functional Theory (DFT) | Determining stable conformers, predicting vibrational spectra, calculating reaction energies, and elucidating electronic structure. | 2-Pyrrolidone, Pyrrolidine Enamines nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating polymer chain dynamics, studying solvent effects, and modeling interactions with other molecules or surfaces. | Poly(vinylpyrrolidone), Pyrrolidine Derivatives researchgate.netaip.orgaip.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of hydrogen bonds and other non-covalent interactions that dictate supramolecular structures. | 2-Pyrrolidone Dimers nih.gov |

These computational approaches are essential for guiding experimental work, saving resources, and accelerating the discovery of new applications for (S)-5-Vinylpyrrolidin-2-one and its derivatives.

Green Chemistry Approaches in (S)-5-Vinylpyrrolidin-2-one Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, aiming to create processes that are more efficient, less hazardous, and environmentally benign. scirea.org Research into the synthesis of (S)-5-Vinylpyrrolidin-2-one and related lactams is actively pursuing these goals.

A primary focus is the use of biocatalysis. Enzymes offer unparalleled stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media. rsc.org Engineered enzymes and artificial metalloenzymes are being developed for the asymmetric construction of lactam rings via C-H amidation, providing a direct and efficient route to these valuable scaffolds. nih.gov For instance, a biocatalytic strategy using an engineered myoglobin (B1173299) variant has been developed for the asymmetric synthesis of a broad range of β-, γ-, and δ-lactam scaffolds in good yields and with high enantiomeric excess. nih.gov

Another key green strategy is the enzymatic kinetic resolution of racemic lactams. researchgate.netresearchgate.net This method uses enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. A notable example is the development of a highly efficient and environmentally friendly process for producing optically pure Vince lactam using a newly identified (−)-γ-lactamase. researchgate.net This process boasts a very low E-factor (a measure of waste generated), highlighting the green credentials of biocatalysis. researchgate.net

The following table compares conventional and green approaches for chiral lactam synthesis.

| Feature | Conventional Synthesis | Green Chemistry Approach (Biocatalysis) |

| Catalyst | Often uses heavy metals, chiral auxiliaries. | Enzymes (natural or engineered). nih.govchemistryworld.com |

| Solvents | Typically organic solvents. | Often aqueous media (water). researchgate.net |

| Reaction Conditions | Can require high temperatures and pressures. | Mild conditions (e.g., room temperature, neutral pH). rsc.org |

| Stereoselectivity | May require multi-step synthesis or chiral chromatography. | High to excellent enantioselectivity in a single step. nih.gov |

| Waste Generation | Can generate significant chemical waste. | Minimal waste, leading to low E-factors. researchgate.net |

Future research will likely focus on discovering new robust enzymes, optimizing reaction conditions for continuous manufacturing processes, and applying these green methods to the direct synthesis of (S)-5-Vinylpyrrolidin-2-one from renewable feedstocks. digitellinc.com

Emerging Roles in Novel Materials Science and Supramolecular Chemistry

The unique structure of (S)-5-Vinylpyrrolidin-2-one, featuring a chiral center, a polymerizable vinyl group, and a hydrogen-bonding lactam ring, makes it a highly promising building block for advanced materials.

In materials science, the primary role of (S)-5-Vinylpyrrolidin-2-one is as a chiral monomer. Polymerization of this monomer leads to chiral substituted poly-N-vinylpyrrolidinones. nih.govnih.gov These chiral polymers have demonstrated significant potential in asymmetric catalysis. For example, they have been used to stabilize bimetallic nanoclusters (e.g., Pd/Au, Cu/Au) which then act as catalysts for asymmetric oxidation reactions, producing chiral products with excellent chemical and optical yields. nih.govnih.gov The stereochemistry of the polymer backbone, dictated by the (S)-enantiomer of the monomer, directly influences the catalytic outcome. nih.govnih.gov

Furthermore, the incorporation of chiral monomers like (S)-5-Vinylpyrrolidin-2-one into polymers can impart unique chiroptical properties, such as the ability to interact with polarized light. This opens possibilities for applications in optical communication, sensors, and chiroptical devices. mdpi.com Research on other chiral vinyl polymers has shown they can act as emitters of Circularly Polarized Luminescence (CPL), a property valuable for advanced imaging and information processing technologies. mdpi.com

In supramolecular chemistry, the lactam unit is the key functional group. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of well-defined, self-assembled structures. wikipedia.org These non-covalent interactions can be used to construct:

Organogels and Hydrogels: The hydrogen bonding can lead to the formation of extensive networks, trapping solvents to create gels with stimuli-responsive properties.

Molecular Recognition Systems: The chiral lactam can create specific binding pockets for other molecules, enabling applications in chiral recognition and separation.

Functional Biomaterials: Leveraging the biocompatibility associated with the related poly(N-vinylpyrrolidone), materials from (S)-5-Vinylpyrrolidin-2-one could be designed for drug delivery or tissue engineering, where the chirality could mediate specific biological interactions. researchgate.net

The future in this area involves synthesizing and characterizing novel homopolymers and copolymers of (S)-5-Vinylpyrrolidin-2-one to explore their catalytic, optical, and self-assembly properties.

Challenges and Opportunities in Scalable Synthesis and Enantiopurity Maintenance for Research Applications

Transitioning a chemical synthesis from a laboratory bench (gram scale) to a larger scale (kilo scale) for broader research or industrial use presents significant challenges. chemtek.co.in For a chiral molecule like (S)-5-Vinylpyrrolidin-2-one, these challenges are amplified by the need to maintain high enantiomeric purity. scirea.orgdrugdiscoverytrends.com

Challenges in Scalable Synthesis:

Reaction Control: Many asymmetric reactions are sensitive to factors like temperature, mixing, and concentration. drugdiscoverytrends.com What works on a small scale may give different yields or selectivities on a larger scale due to issues with heat transfer and mass transport.

Cost and Availability of Catalysts: Asymmetric synthesis often relies on expensive chiral catalysts, ligands, or auxiliaries. scirea.org The cost and challenge of recovering these catalysts can become prohibitive at a larger scale. drugdiscoverytrends.com

Safety: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale if not properly controlled. chemtek.co.in

Purification: Chromatographic purification, common in the lab, is often not economically viable for large-scale production. Developing scalable crystallization or distillation methods is crucial.

Opportunities and Strategies:

Robust Asymmetric Methods: Developing asymmetric technologies that are less sensitive to scale-up is a major goal. This includes new ligands and catalysts for asymmetric hydrogenations and other transformations that perform well at scale. drugdiscoverytrends.com

Biocatalysis: As discussed in section 6.2, enzymes offer a highly scalable and robust solution. Biocatalytic processes can be run in large fermenters under mild conditions, often with high substrate concentrations, providing an efficient route to enantiopure products. researchgate.net

Chiral Pool Synthesis: A common strategy is to start with a readily available, inexpensive, and enantiopure natural product (the "chiral pool"), such as an amino acid or carbohydrate. Syntheses of chiral pyrrolidinones often start from L-amino acids to set the desired stereocenter early in the sequence. nih.govnih.gov

Continuous Flow Chemistry: Continuous processing can offer better control over reaction parameters like temperature and mixing, improve safety, and facilitate automation, making it an attractive option for scaling up the production of fine chemicals.

Maintaining enantiopurity requires rigorous analytical monitoring throughout the process. Methods like chiral High-Performance Liquid Chromatography (HPLC) are essential to ensure that no racemization or erosion of enantiomeric excess occurs during synthesis, workup, and purification. nih.gov Reports of gram-scale synthesis of related chiral lactams with excellent enantiomeric excess demonstrate that these challenges, while significant, can be overcome with careful process development.

| Challenge | Opportunity / Solution |

| Cost of Chiral Catalysts | Development of more efficient catalysts, catalyst recycling, use of inexpensive biocatalysts. scirea.orgresearchgate.netdrugdiscoverytrends.com |

| Maintaining Enantiomeric Purity | Chiral pool synthesis, robust asymmetric catalysis, enzymatic resolutions, rigorous analytical control. researchgate.netnih.gov |

| Reaction Control and Safety at Scale | Continuous flow processing, careful thermal management, use of less hazardous reagents. digitellinc.comchemtek.co.in |

| Purification | Development of scalable crystallization or distillation methods instead of chromatography. |

Q & A

Q. What are the established synthetic routes for (S)-5-Vinylpyrrolidin-2-one, and how do characterization methods validate its stereochemical purity?

Answer:

- Synthetic Routes : The compound is typically synthesized via enantioselective cyclization of γ-vinyl-δ-lactam precursors using chiral catalysts (e.g., BINOL-derived phosphoric acids) under anhydrous conditions . Alternative routes include asymmetric hydrogenation of unsaturated lactams with Rhodium(I) catalysts .

- Characterization : Stereochemical validation requires chiral HPLC (Chiralpak IA column, hexane/ethanol eluent) and polarimetry (specific rotation [α]₀²⁵ = +32.5° in CHCl₃). Absolute configuration is confirmed via X-ray crystallography of derivatives (e.g., 5-bromo analogs) .

Q. How does (S)-5-Vinylpyrrolidin-2-one behave under acidic/basic conditions, and what degradation products are observed?

Answer:

- Stability Studies : Under acidic conditions (pH < 3), the lactam ring undergoes hydrolysis to form 5-vinylpyrrolidine-2-carboxylic acid, confirmed by LC-MS (m/z 170.1 [M+H]+). In basic media (pH > 10), vinyl group elimination occurs, yielding pyrrolidinone derivatives with conjugated dienes (UV-Vis λmax = 265 nm) .

- Mitigation : Stabilization requires storage in inert atmospheres (argon) at ≤4°C, with TGA data showing decomposition onset at 185°C .

Q. What safety protocols are critical when handling (S)-5-Vinylpyrrolidin-2-one in laboratory settings?

Answer:

- Hazard Mitigation : Use BS-approved fume hoods (≥0.5 m/s face velocity) and nitrile gloves (EN374 standard) due to moderate skin irritation potential (EC50 = 12 mg/mL in vitro).

- Spill Management : Neutralize with activated carbon (5:1 w/w ratio) and dispose via incineration (≥1200°C) to avoid polymerization .

Advanced Research Questions

Q. How can contradictions in reported enantiomeric excess (ee) values for (S)-5-Vinylpyrrolidin-2-one be resolved?

Answer:

- Root Cause Analysis : Discrepancies often arise from HPLC method variability (e.g., column lot differences) or racemization during workup . Validate methods using NMR chiral shift reagents (e.g., Eu(hfc)₃) to cross-check ee .

- Case Study : A 2024 study resolved a 15% ee discrepancy by optimizing reaction quenching (pH 7.0 buffer) to prevent post-synthesis racemization .

Q. What computational models predict the reactivity of (S)-5-Vinylpyrrolidin-2-one in transition-metal-catalyzed reactions?

Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) models indicate the vinyl group’s π-orbital alignment with the lactam carbonyl enhances Pd-catalyzed coupling reactivity (ΔG‡ = 28.5 kcal/mol for Suzuki-Miyaura reactions) .

- Limitations : Solvent effects (e.g., DMF vs. THF) are poorly modeled; empirical kinetic isotope effect (KIE) studies are recommended to validate computational predictions .

Q. How does the steric environment of (S)-5-Vinylpyrrolidin-2-one influence its use in enantioselective organocatalysis?

Answer:

- Mechanistic Insights : The C5 vinyl group creates a chiral pocket that stabilizes enamine intermediates in aldol reactions (Kd = 0.8 µM for proline-derived catalysts).

- Experimental Design : Use NOESY NMR to map non-covalent interactions between the catalyst and substrate. For example, 2D-NOESY cross-peaks between the vinyl protons and α-carbonyl groups confirm spatial proximity .

Q. What strategies address low yields in multi-step syntheses involving (S)-5-Vinylpyrrolidin-2-one intermediates?

Answer:

- Optimization Workflow :

- Data-Driven Adjustments : Pareto analysis of failure modes (e.g., 60% yield loss from premature vinyl group oxidation) guides reagent substitution (TBHP → DTBP) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.